2,6-Dichloro-4-(trichloromethyl)pyridine
Overview
Description
2,6-Dichloro-4-(trichloromethyl)pyridine is a chemical compound with the CAS Number 22652-14-8 . It has a molecular weight of 265.35 and is a solid at room temperature .
Molecular Structure Analysis
The molecular structure of 2,6-Dichloro-4-(trichloromethyl)pyridine consists of a pyridine ring with two chlorine atoms and a trichloromethyl group attached to it . The molecular formula is C6H2Cl5N .Physical And Chemical Properties Analysis
2,6-Dichloro-4-(trichloromethyl)pyridine has a density of 1.68g/cm3 and a boiling point of 304.5ºC at 760 mmHg . It is a solid at room temperature .Scientific Research Applications
Synthesis and Preparation
- 2,6-Dichloro-4-(trichloromethyl)pyridine is synthesized via chlorination of 2-methylpyridine hydrochloride, using triethanolamine and benzoylperoxide as catalysts. This method achieves a high yield and purity of the compound (Huang Xiao-shan, 2009).
Coordination Chemistry
- Derivatives of pyridine, such as 2,6-di(pyrazol-1-yl)pyridine, are used in coordination chemistry, particularly in creating luminescent lanthanide compounds for biological sensing and iron complexes with unique thermal and photochemical properties (M. Halcrow, 2005).
Synthesis of Pyridine Derivatives
- 2,4,6-Triarylpyridine derivatives, structurally related to 2,6-Dichloro-4-(trichloromethyl)pyridine, are synthesized for their diverse biological and pharmaceutical properties. These derivatives are also recommended for photodynamic cell-specific cancer therapy (B. Maleki, 2015).
Luminescent Properties
- Complexes involving pyridine derivatives exhibit luminescent properties at room temperature, both in solution and solid state, with potential applications in fluorescent emissions and ligand-centered transitions (Ruiqing Fan et al., 2004).
Optical Properties
- Pyridine derivatives can function as colorimetric and luminescent pH sensors, exhibiting solvatochromism and significant color changes and luminescence switching upon the introduction of acid (C. Hadad et al., 2011).
Synthesis of Complexes
- Complexes of pyridine-based ligands with various metals like Zn, Cd, Cu, Co, and Ni are synthesized for molecular structure studies and potential applications in coordination chemistry (F. Teixidor et al., 1989).
Catalytic Activities
- Pyridine derivatives are involved in reactions under ambient conditions, forming methylenebispyridinium dichloride compounds, indicating their potential in various catalytic and synthesis applications (Alexander B. Rudine et al., 2010).
Thermal and Thermodynamic Properties
- The heat capacity and thermodynamic functions of 2-chloro-6-(trichloromethyl)pyridine have been studied, providing insights into its stability and thermal properties, which are crucial for its application in various scientific fields (Tan Zhi-cheng et al., 1989).
Magnetic Properties
- Pyridine cobalt(II) complexes demonstrate magnetic anisotropy and slow relaxation of magnetization, making them significant in the field of magnetic materials and magnetization studies (I. Němec et al., 2016).
Chemosensor Applications
- 2,6-Bis(2-benzimidazolyl)pyridine, a derivative of pyridine, is used as a chemosensor for the detection of fluoride ions, indicating its potential application in environmental monitoring and analytical chemistry (B. Chetia, P. Iyer, 2008).
Safety And Hazards
properties
IUPAC Name |
2,6-dichloro-4-(trichloromethyl)pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl5N/c7-4-1-3(6(9,10)11)2-5(8)12-4/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNSFPJXGPWKOGD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1Cl)Cl)C(Cl)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl5N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6066818 | |
Record name | 2,6-Dichloro-4-(trichloromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6066818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dichloro-4-(trichloromethyl)pyridine | |
CAS RN |
22652-14-8 | |
Record name | 2,6-Dichloro-4-(trichloromethyl)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22652-14-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyridine, 2,6-dichloro-4-(trichloromethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022652148 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyridine, 2,6-dichloro-4-(trichloromethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,6-Dichloro-4-(trichloromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6066818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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